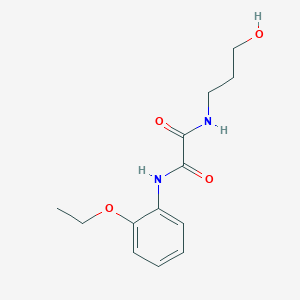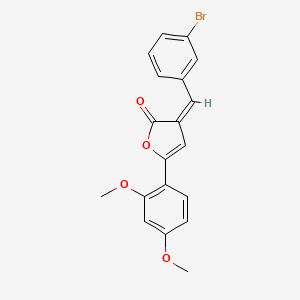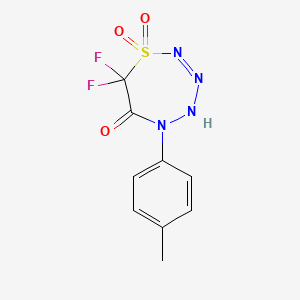
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide, also known as EHPED, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EHPED is a small molecule that belongs to the class of amides and has a molecular weight of 246.31 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects. This compound has also shown cytotoxic effects at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide. One direction is to further investigate the mechanism of action of this compound. Understanding the cellular and molecular pathways involved in the effects of this compound may lead to the development of more targeted therapies. Another direction is to test the efficacy of this compound in animal models of various diseases. This will provide more information on the potential therapeutic uses of this compound. Finally, it may be useful to investigate the safety and toxicity of this compound in humans, which will be necessary for the development of clinical trials.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-ethoxyaniline and 3-chloropropanol in the presence of sodium hydroxide and potassium carbonate. The reaction takes place under reflux conditions in a mixture of ethanol and water. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound is around 50%.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-11-7-4-3-6-10(11)15-13(18)12(17)14-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIZIGTNYISQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-di-tert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5015174.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)
![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)

![5-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isophthalic acid](/img/structure/B5015233.png)

![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)
![8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)